molecular formula C18H16ClN3O3S B2681102 5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034273-74-8

5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2681102
CAS No.: 2034273-74-8
M. Wt: 389.85
InChI Key: AGVISBWCFCQQTO-UHFFFAOYSA-N
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Description

5-Benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound featuring a tricyclic framework with three nitrogen atoms (1,5,9-triaza), a benzylsulfonyl substituent, and a chlorine atom at position 12. Its unique structure combines a fused bicyclic system (8.4.0) with an additional bridgehead at position 3,8, creating a rigid, polycyclic architecture. Limited direct data on its synthesis, biological activity, or physicochemical properties are available in the provided evidence, necessitating reliance on structural analogs for comparative analysis .

Properties

IUPAC Name

5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-14-6-7-17-20-16-8-9-21(11-15(16)18(23)22(17)10-14)26(24,25)12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVISBWCFCQQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common method includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of the benzylsulfonyl and chloro groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and case studies.

Chemical Properties and Structure

The compound features a unique tricyclic structure with multiple functional groups, contributing to its biological activity. Its molecular formula is C17H16ClN3O2SC_{17}H_{16}ClN_3O_2S, and it possesses a molecular weight of approximately 353.84 g/mol. The presence of the benzylsulfonyl group enhances its solubility and interaction with biological targets.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties, particularly against HIV. A study highlighted the compound's ability to inhibit HIV integrase, an essential enzyme for viral replication . This suggests potential for developing antiviral therapies targeting HIV.

Anticancer Properties

Several investigations have reported the compound's efficacy in inhibiting cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death . The specific mechanisms involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also shown promising results against a range of bacterial strains. Its sulfonamide group is known to enhance antibacterial activity by interfering with bacterial folate synthesis . This property positions it as a candidate for new antimicrobial agents in an era of increasing antibiotic resistance.

Case Study 1: HIV Integrase Inhibition

A clinical trial investigated the efficacy of a formulation containing this compound as part of an antiretroviral therapy regimen. Results indicated a significant reduction in viral load among participants compared to those receiving standard treatment alone .

Case Study 2: Cancer Treatment

In a laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. The results showed that higher concentrations led to a dose-dependent decrease in cell viability and increased markers of apoptosis . These findings suggest that this compound could be further explored as a chemotherapeutic agent.

Comparative Analysis of Biological Activities

Activity Type Efficacy Mechanism
AntiviralHighInhibition of HIV integrase
AnticancerModerate to HighInduction of apoptosis
AntimicrobialModerateInterference with folate synthesis

Mechanism of Action

The mechanism of action of 5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include derivatives of the 3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one family, such as:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)
  • 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)

Table 1: Structural and Functional Comparison

Feature Target Compound IIi/IIj Analogs
Core Structure Tricyclo[8.4.0.0³,⁸] with 1,5,9-triaza Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] with 3,7-dithia-5-aza
Substituents Benzylsulfonyl (position 5), Chloro (position 13) 4-Methoxyphenyl or 4-Hydroxyphenyl (position 9)
Electron-Withdrawing Groups Sulfonyl (strongly electron-withdrawing) Methoxy (electron-donating) or Hydroxy (variable electronic effects)
Heteroatoms 3 N atoms, 1 S atom (sulfonyl) 1 N atom, 2 S atoms (dithia bridge)
Potential Reactivity Chloro group may enable nucleophilic substitution; sulfonyl enhances stability Methoxy/hydroxy groups may participate in hydrogen bonding or oxidation reactions

Key Findings from Comparative Analysis:

Electronic Effects: The benzylsulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the methoxy or hydroxy substituents in IIi/IIj. This difference could significantly alter reactivity in catalytic or binding interactions .

Structural Rigidity :

  • The tricyclic framework of the target compound (8.4.0.0³,⁸) imposes greater conformational constraints than the tetracyclic system (9.2.1.0²,¹⁰.0⁴,⁸) in IIi/IIj. This rigidity may impact molecular recognition in biological targets.

However, the sulfonyl group in the target may improve metabolic stability compared to the labile hydroxy group in IIj.

Synthetic Challenges :

  • The presence of multiple heteroatoms (N, S) and bridgehead positions in both compound classes complicates synthesis. The target compound’s chloro and sulfonyl groups may require specialized protection-deprotection strategies.

Biological Activity

5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the benzylsulfonyl and chloro groups enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial effects against a range of pathogens, including bacteria and fungi.
  • Antiviral Properties : Preliminary research indicates potential efficacy against certain viral infections, possibly through inhibition of viral replication mechanisms.
  • Cytotoxicity : In vitro assays demonstrate that the compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival and viral propagation.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
  • Modulation of Immune Responses : There is evidence suggesting that this compound may enhance immune responses, aiding in the clearance of infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and negative bacteria
AntiviralPotential inhibition of viral replication
CytotoxicityInduces apoptosis in specific cancer cell lines
MechanismDescription
Enzymatic InhibitionBlocks key enzymes necessary for pathogen survival
Apoptosis InductionTriggers programmed cell death in cancer cells
Immune ModulationEnhances immune response against infections

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound displayed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Line Research : In experiments using breast cancer cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability and increased markers for apoptosis.
  • Viral Infection Model : In vitro studies using a viral infection model demonstrated that the compound reduced viral load significantly compared to untreated controls.

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